N-(2-bromophenyl)-N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name)
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Overview
Description
N-(2-bromophenyl)-N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name) is a complex organic compound with a unique structure that includes a bromophenyl group, a furylmethylene hydrazino moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name) typically involves multiple steps. One common method includes the reaction of 2-bromophenylamine with 2-furylmethylene hydrazine under controlled conditions to form the hydrazino intermediate. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name) can undergo various chemical reactions, including:
Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethylene group can yield furyl ketones, while reduction of the hydrazino group can produce corresponding amines .
Scientific Research Applications
N-(2-bromophenyl)-N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-(2-(2-furylmethylene)hydrazino)-4-oxobutanamide
- N-(3-bromophenyl)-4-(2-(2-furylmethylene)hydrazino)-4-oxobutanamide
Uniqueness
N-(2-bromophenyl)-N-{2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name) is unique due to its specific substitution pattern and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H14BrN3O4S |
---|---|
Molecular Weight |
400.25 g/mol |
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H14BrN3O4S/c1-23(20,21)18(13-7-3-2-6-12(13)15)10-14(19)17-16-9-11-5-4-8-22-11/h2-9H,10H2,1H3,(H,17,19)/b16-9+ |
InChI Key |
KOOUFAJRCMHDMO-CXUHLZMHSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC(=O)N/N=C/C1=CC=CO1)C2=CC=CC=C2Br |
SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=CC=CO1)C2=CC=CC=C2Br |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=CC=CO1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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